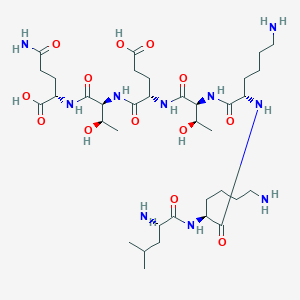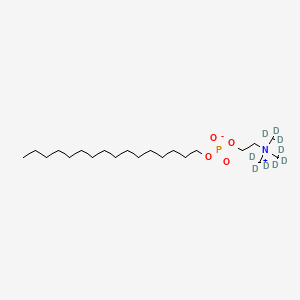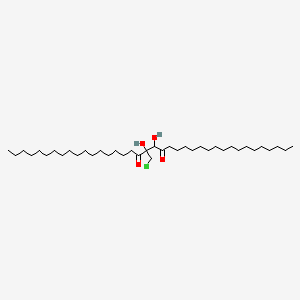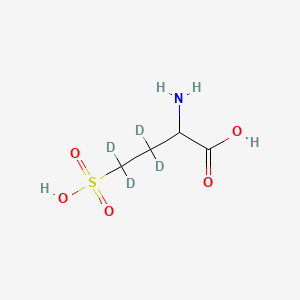
DL-Homocysteic-3,3,4,4-D4 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Homocysteic-3,3,4,4-D4 acid is a deuterated form of DL-Homocysteic acid, which is an amino sulfonic acid. It is a non-proteinogenic alpha-amino acid and is functionally related to homocysteine . The compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-Homocysteic-3,3,4,4-D4 acid typically involves the incorporation of deuterium atoms into the homocysteic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques to isolate the desired deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions: DL-Homocysteic-3,3,4,4-D4 acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
DL-Homocysteic-3,3,4,4-D4 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Medicine: Investigated for its potential therapeutic applications and its role in various metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving isotopic labeling.
Mécanisme D'action
The mechanism of action of DL-Homocysteic-3,3,4,4-D4 acid involves its interaction with various molecular targets and pathways. It can induce oxidative stress by generating reactive oxygen species, which can affect cellular functions and lead to various biological effects . The compound’s deuterated form allows for detailed studies of its metabolic pathways and interactions with other molecules.
Comparaison Avec Des Composés Similaires
DL-Homocysteic-3,3,4,4-D4 acid can be compared with other similar compounds, such as:
DL-Homocysteic acid: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
DL-Glutamic acid: Another amino acid with similar structural features but different functional groups.
DL-Isoleucine: An amino acid with a different side chain structure, used for comparison in metabolic studies.
The uniqueness of this compound lies in its deuterated form, which allows for specific studies involving isotopic labeling and tracing in various scientific fields .
Propriétés
Formule moléculaire |
C4H9NO5S |
|---|---|
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
2-amino-3,3,4,4-tetradeuterio-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/i1D2,2D2 |
Clé InChI |
VBOQYPQEPHKASR-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S(=O)(=O)O |
SMILES canonique |
C(CS(=O)(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


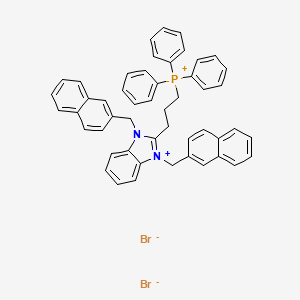
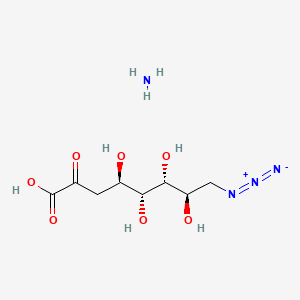

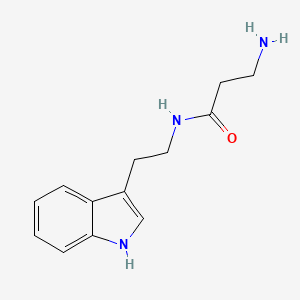
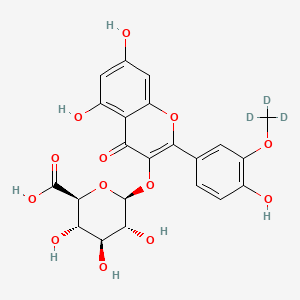
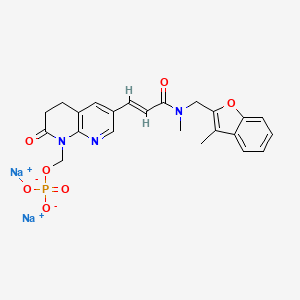
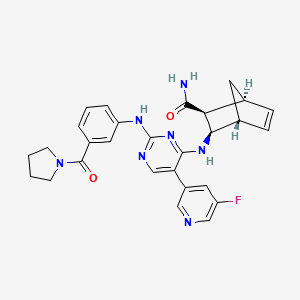



![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
